![molecular formula C17H11ClF3NO B1497591 (4-Chlorophenyl)(3-methyl-2-(trifluoromethyl)-1H-indol-1-YL)methanone CAS No. 913955-36-9](/img/structure/B1497591.png)
(4-Chlorophenyl)(3-methyl-2-(trifluoromethyl)-1H-indol-1-YL)methanone
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Description
The compound “(4-Chlorophenyl)(3-methyl-2-(trifluoromethyl)-1H-indol-1-YL)methanone” is a type of aromatic ketone . A ketone is an organic compound with a carbonyl group (C=O) bonded to two other carbon atoms. In aromatic ketones, one of these carbon atoms is part of an aromatic ring .
Synthesis Analysis
The synthesis of similar compounds often involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation, a process that removes a boron atom from a molecule, is a key step in the synthesis of many complex organic compounds . Another method involves the coupling of different precursors .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed based on its constituent parts. It contains a 4-chlorophenyl group, a 3-methyl-2-(trifluoromethyl)-1H-indol-1-YL group, and a methanone group .
Chemical Reactions Analysis
The chemical reactions involving this compound could be complex and varied. For example, the compound 2-acetylbenzofuran was synthesized by coupling 3-(trifluoromethyl) phenyl diazo chloride with salicylaldehyde .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. As an aromatic ketone, it likely has properties common to other ketones, such as being polar and having a carbonyl group .
Future Directions
properties
IUPAC Name |
(4-chlorophenyl)-[3-methyl-2-(trifluoromethyl)indol-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF3NO/c1-10-13-4-2-3-5-14(13)22(15(10)17(19,20)21)16(23)11-6-8-12(18)9-7-11/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSQINMBKNKLOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)C(=O)C3=CC=C(C=C3)Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652025 |
Source
|
Record name | (4-Chlorophenyl)[3-methyl-2-(trifluoromethyl)-1H-indol-1-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)(3-methyl-2-(trifluoromethyl)-1H-indol-1-YL)methanone | |
CAS RN |
913955-36-9 |
Source
|
Record name | (4-Chlorophenyl)[3-methyl-2-(trifluoromethyl)-1H-indol-1-yl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=913955-36-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Chlorophenyl)[3-methyl-2-(trifluoromethyl)-1H-indol-1-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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